

Fulvestrant-9-sulfone-D3 chemical properties and structure

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Compound of Interest

Compound Name: Fulvestrant-9-sulfone-D3

Cat. No.: B1165265

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Fulvestrant-9-sulfone-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant-9-sulfone-D3 is the deuterated, stable isotope-labeled form of Fulvestrant-9-sulfone. Fulvestrant-9-sulfone is a metabolite of Fulvestrant (trade name Faslodex), a potent and selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1][2][3] The parent drug, Fulvestrant, is a steroidal antiestrogen that functions by binding to the estrogen receptor (ER), inhibiting its dimerization, and promoting its degradation, thereby blocking estrogen-mediated gene transcription.[4][5][6]

The sulfone metabolite is formed through the oxidation of the sulfoxide group in the long alkyl side chain of Fulvestrant.[7][8] While the sulfone metabolite demonstrates significantly less antiestrogenic activity than the parent compound, its quantification is crucial for comprehensive pharmacokinetic and metabolic studies of Fulvestrant.[8] **Fulvestrant-9-sulfone-D3** serves as an ideal internal standard for mass spectrometry-based bioanalytical assays due to its chemical similarity to the analyte and its distinct mass, ensuring accurate and precise quantification in complex biological matrices.[9]

Chemical Properties and Structure

Fulvestrant-9-sulfone-D3 is structurally analogous to its non-labeled counterpart, featuring a steroidal core derived from estradiol, modified with a long nonyl side chain at the 7 α position. This side chain is terminated by a 4,4,5,5,5-pentafluoropentyl sulfonyl group. The "D3" designation indicates the presence of three deuterium atoms, which are typically incorporated at a metabolically stable position to prevent in-vivo exchange.

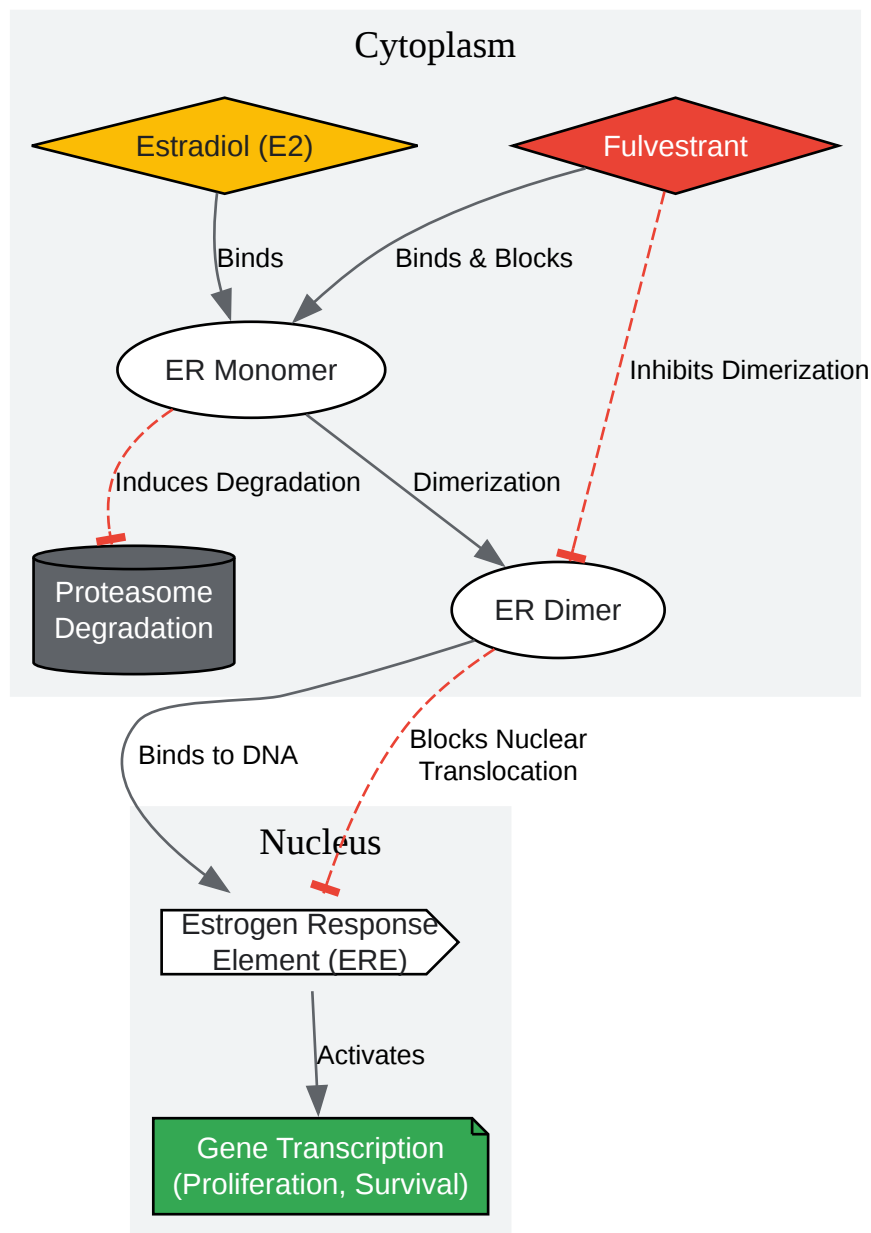
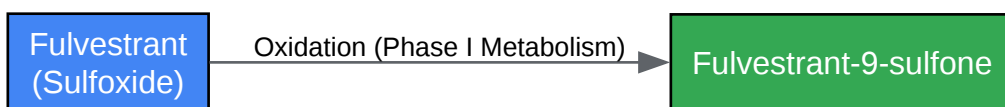
Systematic IUPAC Name: (7 α ,17 β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d3[10][11]

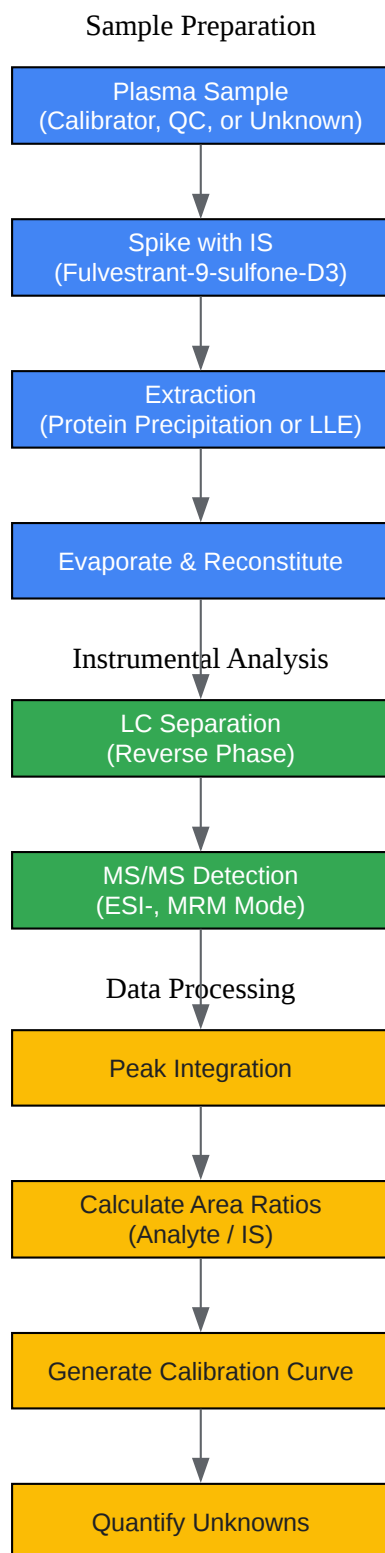
Quantitative Data Summary

Property	Value	References
Molecular Formula	C ₃₂ H ₄₄ D ₃ F ₅ O ₄ S	[11][12]
Molecular Weight	625.79 g/mol	[11][12]
Appearance	White Solid	
Application	Labeled internal standard for bioanalysis	[9]
Storage Temperature	-20°C	

Metabolic Pathway and Mechanism of Action

Fulvestrant undergoes extensive metabolism in vivo. One of the key metabolic pathways involves the oxidation of the sulfur atom on the 7 α -side chain. The parent drug, Fulvestrant, is a sulfoxide, which is oxidized to form the corresponding sulfone metabolite, Fulvestrant-9-sulfone.[7][13] This metabolic conversion is a Phase I oxidative reaction.





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